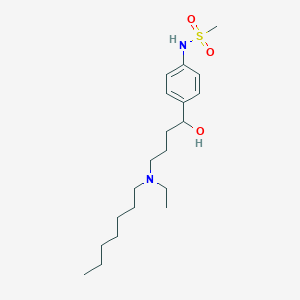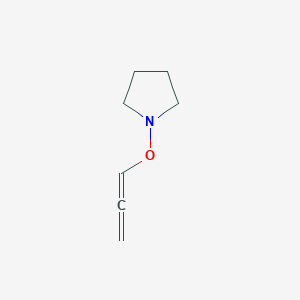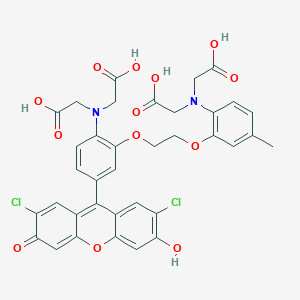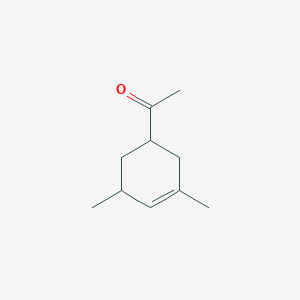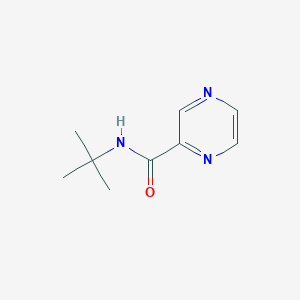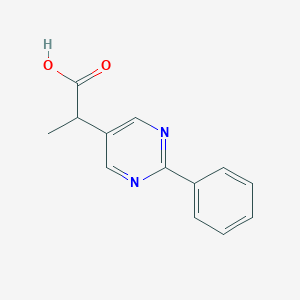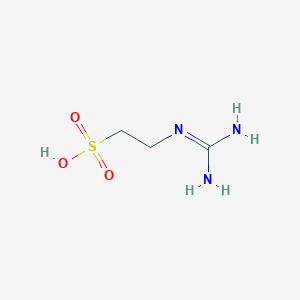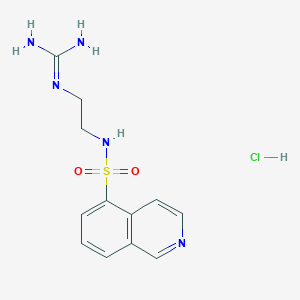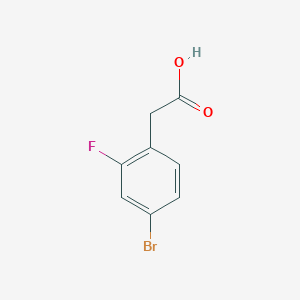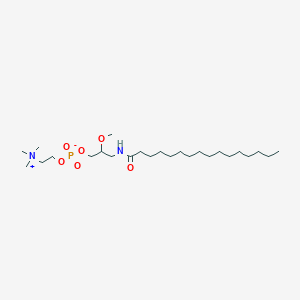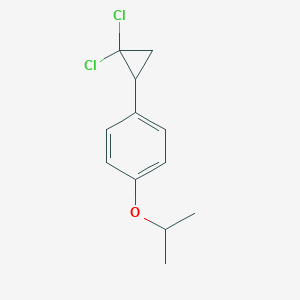
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of cyclopropyl-containing compounds, which have been shown to possess various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways in the brain. It has been shown to activate the ERK1/2 and PI3K/Akt signaling pathways, which are involved in cell survival and growth. It has also been shown to inhibit the NF-κB and JNK signaling pathways, which are involved in inflammation and cell death.
Biochemische Und Physiologische Effekte
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable compound for research. However, one of the limitations of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is its low solubility in water. This can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane and to identify its molecular targets in the brain.
Synthesemethoden
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane can be synthesized by reacting 2,2-dichlorocyclopropylphenol with 3-chloropropionyl chloride in the presence of a base. The reaction yields 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
CAS-Nummer |
124575-86-6 |
|---|---|
Produktname |
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane |
Molekularformel |
C12H14Cl2O |
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
1-(2,2-dichlorocyclopropyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H14Cl2O/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(11,13)14/h3-6,8,11H,7H2,1-2H3 |
InChI-Schlüssel |
WGMNKUNLCDITTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Synonyme |
2-(4-(2,2-dichlorocyclopropyl)phenoxy)propane DCCPPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



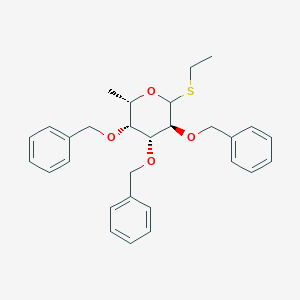
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
